Etibendazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Etibendazole is a benzimidazole derivative primarily used as an anthelmintic agent, effective against a variety of parasitic infections. It is chemically classified as methyl 5-(propylthio)-2-benzimidazolecarbamate, with the molecular formula and a molecular weight of approximately 265.33 g/mol . This compound operates by disrupting the polymerization of tubulin, which is crucial for the formation of microtubules in cells, thereby impairing the metabolic processes of parasites.

- Tubulin Binding: The primary mechanism involves binding to the colchicine-sensitive site on β-tubulin, inhibiting its polymerization into microtubules. This disruption leads to impaired glucose uptake and energy production in parasites, ultimately causing their immobilization and death .

- Metabolic Conversion: After administration, Etibendazole is rapidly converted in the liver to its active metabolite, albendazole sulfoxide. This metabolite is further oxidized to albendazole sulfone and other metabolites, which are excreted mainly through bile rather than urine .

- Enzyme Inhibition: Etibendazole also inhibits various metabolic enzymes in parasites, such as fumarate reductase and malate dehydrogenase, contributing to decreased energy production through the Krebs cycle .

Etibendazole exhibits broad-spectrum anthelmintic activity against various helminths, including:

- Nematodes: Effective against roundworms such as Ascaris lumbricoides and Enterobius vermicularis.

- Cestodes: Targets tapeworms like Taenia solium.

- Trematodes: Shows efficacy against certain flukes.

The biological activity is primarily due to its ability to inhibit tubulin polymerization, leading to significant metabolic impairment in susceptible parasites . Resistance has been observed in some parasitic strains due to mutations in β-tubulin that reduce binding affinity .

The synthesis of Etibendazole involves several steps:

- Starting Materials: The synthesis typically begins with 2-aminobenzimidazole derivatives.

- Formation of Benzimidazole Ring: The initial reaction involves the formation of the benzimidazole core through condensation reactions.

- Substitution Reactions: Propylthio groups are introduced via nucleophilic substitution reactions.

- Carbamate Formation: The final step involves forming a carbamate by reacting with methyl chloroformate or similar reagents.

While specific synthetic pathways can vary, they generally follow these fundamental steps to achieve the desired compound .

Etibendazole is primarily used in veterinary and human medicine for treating parasitic infections. Its applications include:

- Veterinary Medicine: Commonly used to treat gastrointestinal nematodes in livestock and pets.

- Human Medicine: Employed as an anthelmintic for treating various helminth infections in humans, particularly in endemic regions .

Additionally, ongoing research explores its potential use in treating other conditions due to its antiparasitic properties.

Etibendazole interacts with various drugs and substances that can influence its pharmacokinetics and efficacy:

- Cimetidine: Increases serum concentrations of Etibendazole by inhibiting its metabolism via cytochrome P450 enzymes, potentially enhancing its therapeutic effects .

- Antiepileptics: Drugs like carbamazepine and phenytoin can lower plasma concentrations of Etibendazole sulfoxide, reducing its effectiveness .

- Grapefruit Juice: Known to inhibit intestinal metabolism of Etibendazole, leading to increased bioavailability .

These interactions highlight the importance of considering concomitant medications when prescribing Etibendazole.

Etibendazole belongs to a class of compounds known as benzimidazoles. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Albendazole | Methyl 5-(propylthio)-2-benzimidazolecarbamate | Broader spectrum against various helminths; used in both human and veterinary medicine. |

| Mebendazole | Methyl 5-benzimidazol-2-carbamate | Primarily effective against intestinal nematodes; less effective against tissue-dwelling parasites compared to Albendazole. |

| Fenbendazole | 5-Phenylthio-2-benzimidazolesulfonamide | Used extensively in veterinary medicine; effective against a wide range of parasites including protozoa. |

| Oxfendazole | 5-(Oxazol-2-yl)-benzimidazolesulfonamide | Exhibits unique activity against certain cestodes; often used for treating livestock infections. |

Etibendazole's unique mechanism of action through tubulin inhibition differentiates it from other benzimidazoles, making it particularly effective against specific parasitic infections while also showcasing potential resistance issues that may arise due to genetic mutations in target organisms .

Etibendazole was first synthesized in the late 20th century as part of efforts to expand the benzimidazole class of antiparasitic agents. Its development followed the discovery of earlier benzimidazoles like thiabendazole and mebendazole, which demonstrated broad-spectrum activity against helminths. The compound’s structural design aimed to optimize binding affinity to parasitic β-tubulin while minimizing mammalian toxicity. Early synthetic routes involved multi-step processes, including alkylation, nitration, and cyclization reactions to construct the benzimidazole core with a fluorophenyl-dioxolane substituent. By the 1980s, etibendazole’s efficacy against gastrointestinal nematodes and cestodes in veterinary and human medicine solidified its place in pharmacopeias.

Classification as a Benzimidazole Derivative

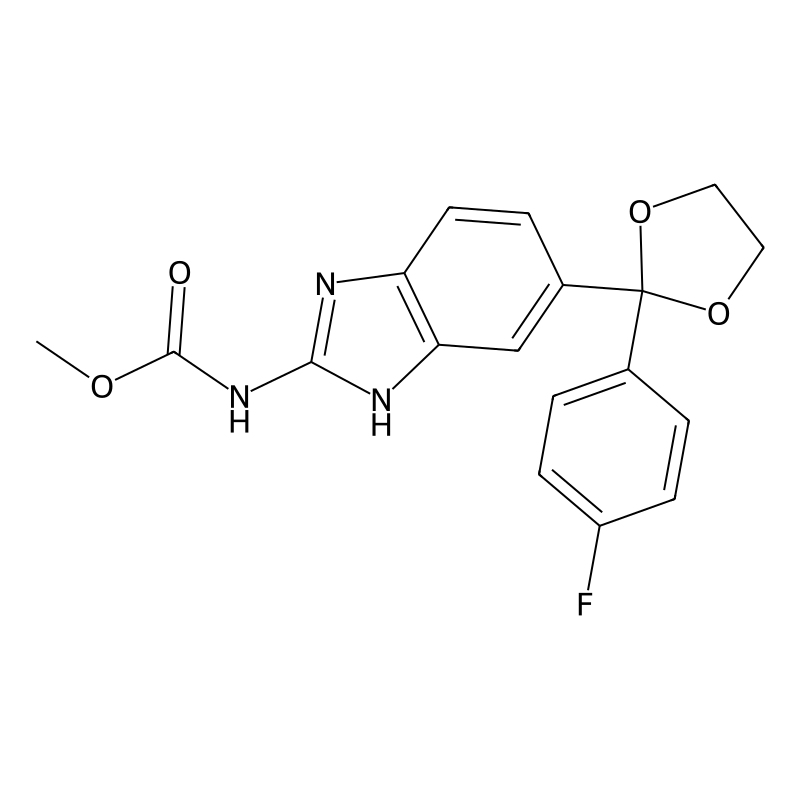

Etibendazole belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring. Its structure includes a methyl carbamate group at position 2 and a 2-(4-fluorophenyl)-1,3-dioxolane moiety at position 5, distinguishing it from analogs like albendazole and mebendazole. The molecular formula $$ \text{C}{18}\text{H}{16}\text{FN}{3}\text{O}{4} $$ reflects these modifications, which enhance solubility and target specificity.

Table 1: Structural Comparison of Select Benzimidazoles

| Compound | Substituent at Position 5 | Carbamate Group |

|---|---|---|

| Etibendazole | 2-(4-Fluorophenyl)-1,3-dioxolane | Methyl |

| Albendazole | Propylthio | Methyl |

| Mebendazole | Benzoyl | Methyl |

Chemical Significance in Antiparasitic Research

Etibendazole’s mechanism involves binding to β-tubulin, inhibiting microtubule polymerization in parasites. This disrupts glucose uptake and ATP production, leading to paralysis and death. Unlike mammalian tubulin, parasitic isoforms lack key residues that reduce benzimidazole affinity, enabling selective toxicity. Recent studies highlight its activity against drug-resistant strains due to conserved binding sites, making it a template for next-generation anthelmintics.

Global Research Trends and Scientific Impact

Research on etibendazole has surged in regions with high parasitic disease burdens, including Asia and Africa. Bibliometric analyses reveal growing interest in structural optimization to overcome resistance, with over 50 patents filed since 2000 for novel formulations. Collaborative studies between academic and industrial sectors focus on hybrid molecules combining benzimidazole cores with antifolate or ionophoric moieties.